

# Dibenzo[a,e]pyrene occurrence in air and water samples.

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An In-depth Technical Guide on the Occurrence of **Dibenzo[a,e]pyrene** in Air and Water

#### Introduction

**Dibenzo[a,e]pyrene** (DBaeP) is a high molecular weight polycyclic aromatic hydrocarbon (PAH) consisting of six fused benzene rings. Like other high molecular weight PAHs, DBaeP is formed from the incomplete combustion of organic materials, with significant emissions from industrial processes, vehicle exhaust, and residential heating.[1][2] DBaeP and its isomers are potent carcinogens, with dibenzo[a,l]pyrene being considered one of the most carcinogenic PAHs known.[3][4][5] Due to their toxicity, the presence and concentration of dibenzopyrenes in the environment are of significant concern for human health and ecosystem integrity.[6][7][8] This guide provides a detailed overview of the occurrence of **Dibenzo[a,e]pyrene** in air and water, summarizes quantitative data, and outlines the experimental protocols used for its analysis.

### Occurrence of Dibenzo[a,e]pyrene in Air Samples

**Dibenzo[a,e]pyrene** is predominantly found in the atmosphere adsorbed onto particulate matter (PM).[2] Its low volatility means it is rarely present in the gas phase.[9] Studies have shown that carcinogenic PAHs, including DBaeP, are concentrated in the finer, respirable fraction of particulate matter (e.g., PM<sub>1.5</sub>), posing a direct risk to human health upon inhalation. [3] Concentrations can vary significantly depending on the location, season, and proximity to emission sources.[3][10] For instance, winter concentrations in urban areas are often much



higher than in summer due to increased fuel combustion for heating and specific meteorological conditions that trap pollutants.[3]

## Quantitative Data for Dibenzo[a,e]pyrene in Air

The following table summarizes reported concentrations of **Dibenzo[a,e]pyrene** in various locations.



Location	Sample Type/Details	Concentration Range	Reference
Beijing, China	Winter, PM1.₅	Detected (part of 30% of carcinogenic PAH load from dibenzopyrenes)	[3]
Camden, NJ, USA	Particulate Phase	1.35 ng/m³ (Summer Max) - 6.84 ng/m³ (Winter Max)	[10]
Elizabeth, NJ, USA	Particulate Phase	27.1 ng/m³ (Summer Max) - 16.7 ng/m³ (Winter Max)	[10]
Newark, NJ, USA	Particulate Phase	2.27 ng/m³ (Summer Max) - 17.4 ng/m³ (Winter Max)	[10]
Ringwood, NJ, USA	Particulate Phase	2.77 ng/m³ (Summer Max) - 0.52 ng/m³ (Winter Max)	[10]
Hamilton, Ontario,	Airborne Particulates	0.683 - 4.159 ng/m³	[10]
Baltimore Harbor Tunnel, USA	Particulate Matter (May 1975)	7 ng/m³	[10]
Boston, MA, USA	Aerosol Samples (1994)	0.133 ng/m³	[10]
Stockholm, Sweden	Air Particulates (2003, 2005)	9.3 - 57 pg/m³	[1][10]
Washington D.C., USA	Airborne Particulate (SRM 1649)	0.37 μg/g	[10]

# Occurrence of Dibenzo[a,e]pyrene in Water Samples



The presence of **Dibenzo[a,e]pyrene** in water is typically an indicator of contamination from industrial effluents, atmospheric deposition, or urban runoff.[11] Due to its hydrophobic nature, DBaeP has very low solubility in water and tends to adsorb to sediments and suspended organic matter.[10] While it is not commonly detected in treated drinking water, it can be found in raw water sources and in heavily contaminated industrial wastewater.[5][11] The development of highly sensitive analytical methods has enabled the detection of DBaeP and its isomers at trace levels (parts-per-trillion).[4]

### Quantitative Data for Dibenzo[a,e]pyrene in Water

The following table summarizes reported detection limits and concentrations for **Dibenzo[a,e]pyrene** in water samples.

Sample Type	Method	Detection Limit / Concentration	Reference
Drinking Water	HPLC-LETRSS	154 ng/L (LOD)	[10]
Water Samples	Solid-Liquid Extraction & LETRSS	Parts-per-trillion (ppt) level detection	[4][5]
Water	EPA Method 8270D (GC/MS)	1 μg/L (LOD)	[10]

## **Experimental Protocols**

The accurate determination of **Dibenzo[a,e]pyrene** in environmental samples requires a multistep process involving sample collection, extraction, cleanup, and instrumental analysis. The co-presence of numerous structural isomers makes unambiguous identification a significant analytical challenge.[3][12]

#### **Sample Collection**

Air: Airborne particulate matter is typically collected using high-volume air samplers.[13] Air is drawn through a filter (e.g., glass fiber or quartz) to capture particles, followed by a sorbent trap, such as polyurethane foam (PUF) or XAD-2 resin, to collect any vapor-phase compounds, although high molecular weight PAHs like DBaeP exist almost entirely in the particulate phase.[13][14]



Water: Water samples are usually collected as grab samples in clean glass containers. For
trace analysis, large volumes may be required, or in-situ concentration techniques using
semipermeable membrane devices (SPMDs) can be employed.[15] Pre-concentration is
often achieved through solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4][5]

#### **Sample Extraction**

- Air Filters and Sorbents: The collected filters and sorbent cartridges are typically extracted using a Soxhlet apparatus.[13] A common solvent for this process is toluene or methylene chloride.[13][14]
- Water Samples: For water, liquid-liquid extraction with a solvent like methylene chloride is a
  traditional method.[16] More commonly, solid-phase extraction (SPE) is used, where the
  water sample is passed through a cartridge containing a solid adsorbent that retains the
  PAHs, which are then eluted with a small volume of solvent.

#### **Extract Cleanup and Concentration**

- Cleanup: Raw extracts from environmental samples are complex mixtures containing many compounds that can interfere with analysis. A cleanup step is essential. This is commonly performed using column chromatography with silica gel to separate the PAHs from other organic compounds.[13]
- Concentration: Following extraction and cleanup, the solvent volume is reduced to concentrate the analytes. This is often done using a Kuderna-Danish (K-D) evaporator.[13]

#### **Instrumental Analysis**

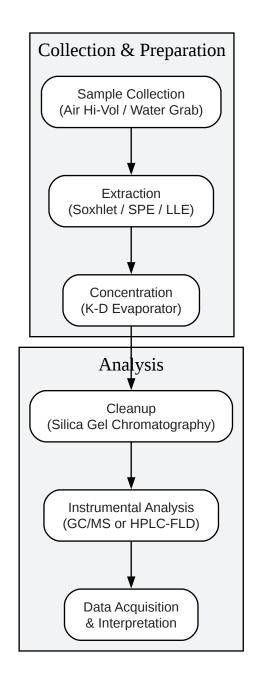
- Gas Chromatography-Mass Spectrometry (GC/MS): This is a powerful and widely used technique for the separation and detection of PAHs. It offers high sensitivity and selectivity, allowing for the identification of compounds based on both their retention time and mass spectrum.[13]
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence or UV detectors, is another standard method.[16] Fluorescence detection is particularly sensitive for many PAHs. However, co-elution of isomers can be a problem.[17]



Laser-Excited Time-Resolved Shpol'skii Spectrometry (LETRSS): For unambiguous identification of isomers like the dibenzopyrenes, which are often difficult to separate chromatographically, high-resolution spectroscopic techniques are employed.[4][5] LETRSS, performed at cryogenic temperatures, provides highly resolved emission spectra and lifetime data, allowing for definitive isomer identification.[5][10]

Visualizations
Workflow for Environmental Analysis of
Dibenzo[a,e]pyrene



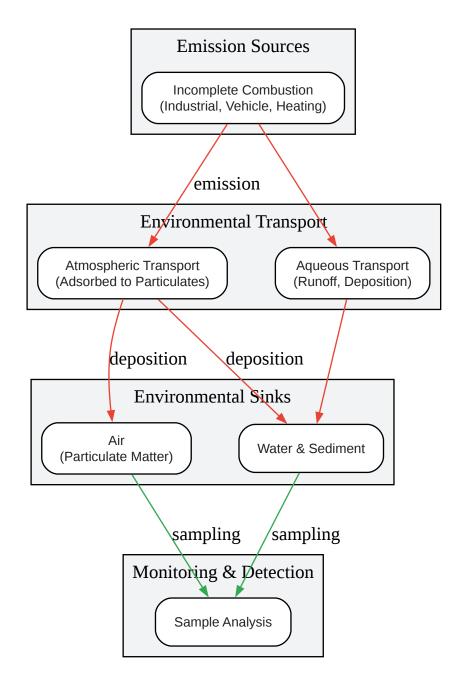


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Caption: General experimental workflow for **Dibenzo[a,e]pyrene** analysis.

## **Environmental Fate and Detection of Dibenzo[a,e]pyrene**





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Caption: Logical flow from emission sources to environmental detection.

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